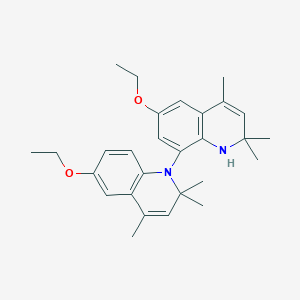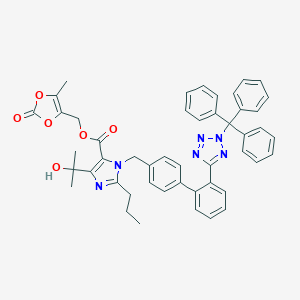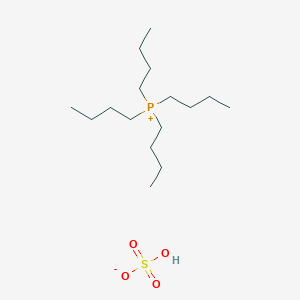
Tetrabutylphosphonium hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrabutylphosphonium hydrogen sulfate (TBPHS) is an ionic liquid that has gained attention in various scientific fields due to its unique properties. It is a salt that is composed of a cation, tetrabutylphosphonium, and an anion, hydrogen sulfate. TBPHS has a wide range of applications, including as a solvent, catalyst, and electrolyte.
Mécanisme D'action
Tetrabutylphosphonium hydrogen sulfate is an ionic liquid that has a unique structure, which allows it to interact with various molecules. The cation, tetrabutylphosphonium, has a large hydrophobic tail that can interact with nonpolar molecules, while the anion, hydrogen sulfate, has a hydrophilic head that can interact with polar molecules. This unique structure allows this compound to dissolve both polar and nonpolar molecules, making it an excellent solvent. Additionally, this compound can act as a catalyst by stabilizing reactive intermediates and lowering the activation energy of a reaction.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is considered safe for use in various applications. However, there is limited research on the biochemical and physiological effects of this compound on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
Tetrabutylphosphonium hydrogen sulfate has several advantages for lab experiments, including its ability to dissolve both polar and nonpolar molecules, its stability at high temperatures, and its low toxicity. However, this compound has some limitations, including its high viscosity, which can make it difficult to handle, and its sensitivity to water, which can affect its properties.
Orientations Futures
Tetrabutylphosphonium hydrogen sulfate has a wide range of potential applications in various scientific fields. Some future directions for this compound research include:
1. Developing new synthesis methods for this compound that are more efficient and environmentally friendly.
2. Investigating the use of this compound as a solvent for the synthesis of new materials, such as polymers and nanoparticles.
3. Studying the use of this compound as a catalyst for various reactions, including the conversion of biomass to biofuels.
4. Exploring the use of this compound as an electrolyte in batteries and fuel cells.
5. Investigating the potential biomedical applications of this compound, such as drug delivery and imaging.
Conclusion:
This compound is an ionic liquid that has gained attention in various scientific fields due to its unique properties. It has been extensively used as a solvent, catalyst, and electrolyte. This compound has several advantages for lab experiments, including its ability to dissolve both polar and nonpolar molecules, its stability at high temperatures, and its low toxicity. However, this compound has some limitations, including its high viscosity and sensitivity to water. Future research on this compound could lead to new applications in various fields, including materials science, energy storage, and biomedicine.
Méthodes De Synthèse
Tetrabutylphosphonium hydrogen sulfate can be synthesized by reacting tetrabutylphosphonium bromide with sulfuric acid. The reaction produces this compound and hydrogen bromide. The resulting this compound can be purified by recrystallization or by using a solvent extraction method.
Applications De Recherche Scientifique
Tetrabutylphosphonium hydrogen sulfate has been extensively used in scientific research due to its unique properties. It has been used as a solvent for various chemical reactions, including the synthesis of nanoparticles, organic reactions, and polymerization. This compound has also been used as a catalyst for various reactions, such as the conversion of biomass to biofuels and the oxidation of alcohols. Additionally, this compound has been used as an electrolyte in batteries and fuel cells.
Propriétés
Numéro CAS |
108203-01-6 |
|---|---|
Formule moléculaire |
C16H37O4PS |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
hydrogen sulfate;tetrabutylphosphanium |
InChI |
InChI=1S/C16H36P.H2O4S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 |
Clé InChI |
YXBZWFCHTPBJEK-UHFFFAOYSA-M |
SMILES |
CCCC[P+](CCCC)(CCCC)CCCC.OS(=O)(=O)[O-] |
SMILES canonique |
[H+].CCCC[P+](CCCC)(CCCC)CCCC.[O-]S(=O)(=O)[O-] |
Pictogrammes |
Irritant |
Synonymes |
TETRABUTYLPHOSPHONIUM HYDROGEN SULFATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



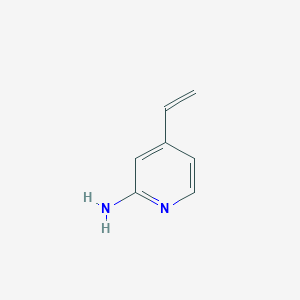

![1-(4-{[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-YL)piperidin-1-YL]methyl}phenyl)-2-phenylethane-1,2-dione](/img/structure/B26622.png)
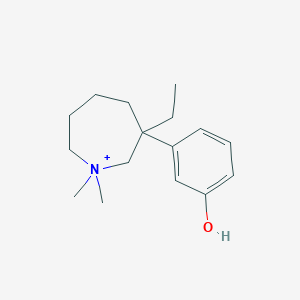

![5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide](/img/structure/B26634.png)
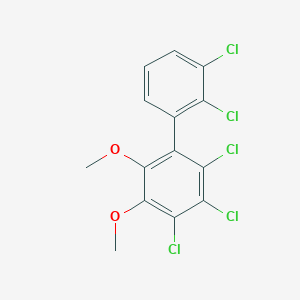
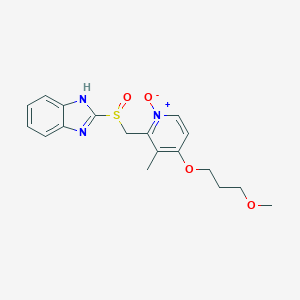

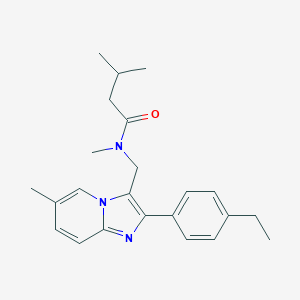

![3-Benzo[1,3]dioxol-5-yl-5-hydroxy-5-(4-methoxy-phenyl)-4-(3,4,5-trimethoxy-benzyl)-5H-furan-2-one](/img/structure/B26640.png)
